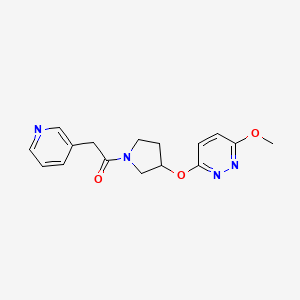

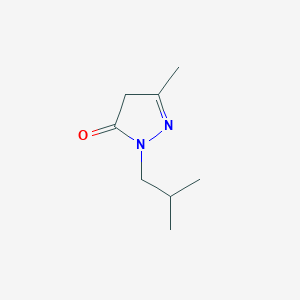

2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-isobutyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the linear formula C8H14N2O . It has a molecular weight of 154.214 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H14N2O . More detailed structural analysis may require advanced techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available sources . For comprehensive information, specialized databases or material safety data sheets (MSDS) may need to be consulted.科学的研究の応用

Heterocyclic Compound Synthesis

A novel heterocyclic system, spiro-fused (C2)-azirino-(C4)-pyrazolones, was synthesized from 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles, undergoing a reaction with hydroxylamine to yield compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. The structure was confirmed through single-crystal X-ray analysis and NMR spectroscopy, highlighting the potential for creating new chemical entities for further applications (Holzer et al., 2003).

Reformatsky Reaction Derivatives

In exploring the versatility of pyrazolone derivatives, the reaction of Reformatsky reagents with 2,5-diphenyl-1,3,4-oxadiazole led to derivatives of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, demonstrating the compound's utility in generating spiro-structured products. This study opens new pathways for synthetic applications of pyrazolone derivatives (Nikiforova et al., 2021).

Antimicrobial Activity

A study on the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various reagents yielded compounds with significant antimicrobial activity against S. aureus, E. coli, and C. albicans. This research underscores the potential of pyrazolone derivatives as scaffolds for developing new antimicrobial agents (Abdelrahman et al., 2020).

Antioxidant and Antimicrobial Derivatives

The synthesis of 2-isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives revealed compounds with good antibacterial, moderate antifungal, and in vitro antioxidant activities. This study exemplifies the chemical versatility of pyrazolone derivatives and their potential in pharmaceutical development (Mohanty et al., 2014).

Green Synthesis Approaches

Research focusing on the green synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines using solvent-free conditions demonstrates an eco-friendly approach to synthesizing pyrazolone-based compounds. This method minimizes environmental impact while producing derivatives with potential biological activities (Al-Matar et al., 2010).

Crystal and Molecular Structure Analysis

The crystal and molecular structure analysis of pyrazol-3-one derivatives, such as 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, provides deep insights into the tautomeric forms and stability of these compounds, essential for understanding their reactivity and potential applications (Kimura et al., 1983).

Safety and Hazards

特性

IUPAC Name |

5-methyl-2-(2-methylpropyl)-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6(2)5-10-8(11)4-7(3)9-10/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYCGKAMZPRMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2799271.png)

![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)